molecular formula C19H26N2O4 B1328707 [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142216-03-2

[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Número de catálogo: B1328707
Número CAS: 1142216-03-2
Peso molecular: 346.4 g/mol
Clave InChI: FQFPUHLFDDIRQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexenyl-Ethylamino Moiety

  • A cyclohexene ring (C₆H₉) with one double bond between C1 and C2, adopting a half-chair conformation to minimize steric strain.
  • An ethylamino chain (-CH₂-CH₂-NH-) connecting the cyclohexene to a 2-oxoethyl group (-CO-CH₂-). This introduces rigidity due to the amide bond’s partial double-bond character.

Methoxyphenyl Moiety

  • A para-methoxy-substituted benzene ring (C₆H₄-OCH₃), where the methoxy group (-OCH₃) donates electron density via resonance, influencing reactivity.

Acetic Acid Backbone

  • The central acetic acid (-CH₂-COOH) serves as the scaffold, with its carboxyl group enabling hydrogen bonding and salt formation.

Table 2: Key Structural Components

Component Structural Features Role in Molecule
Cyclohexenyl-Ethylamino C₆H₉-CH₂-CH₂-NH-CO-CH₂- Hydrophobic interactions; conformational flexibility
Methoxyphenyl C₆H₄-OCH₃ Electron donation; π-π stacking
Acetic Acid -CH₂-COOH Solubility; ionic interactions

Stereochemical Considerations and Conformational Analysis

The compound exhibits two potential stereogenic centers:

  • The alpha-carbon of the acetic acid backbone (C2), which is bonded to two amino groups.
  • The cyclohexene ring’s C1 and C2 , where the double bond imposes geometric isomerism (cis/trans).

Conformational Flexibility

  • The cyclohexene ring adopts a non-planar conformation, with the ethylamino side chain favoring equatorial positioning to reduce 1,3-diaxial strain.
  • The 2-oxoethyl group’s amide bond restricts rotation, stabilizing a trans configuration that aligns the carbonyl oxygen anti-periplanar to the N-H bond.

Figure 1: Predominant conformers of the cyclohexenyl-ethylamino moiety (chair and boat forms) and their relative energies.

Comparative Structural Analysis with Related Amino Acetic Acid Derivatives

The compound’s structure shares similarities with other glycine derivatives but distinguishes itself through its hybrid aromatic-aliphatic substituents:

Key Comparisons:

  • N-(4-Methoxyphenyl)glycine (C₉H₁₁NO₃):
    • Lacks the cyclohexenyl-ethylamino group, reducing hydrophobicity.
  • 2-[1-[2-[(2-Hydroxycyclohexyl)amino]-2-oxoethyl]cyclohexyl]acetic acid (C₁₆H₂₇NO₄):
    • Replaces the methoxyphenyl with a hydroxylated cyclohexane, enhancing hydrogen-bonding capacity.
  • [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (C₁₆H₁₈N₂O₅):
    • Substitutes cyclohexenyl with a furan ring, altering electronic properties.

Table 3: Structural and Functional Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound Cyclohexenyl-ethylamino, methoxyphenyl 346.42 Balanced lipophilicity
N-(4-Methoxyphenyl)glycine Methoxyphenyl 181.19 High polarity
2-[1-(2-Oxoethyl)cyclohexyl]acetic acid Cyclohexyl, oxoethyl 297.39 Enhanced rigidity

Propiedades

IUPAC Name

2-(N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-25-17-9-7-16(8-10-17)21(14-19(23)24)13-18(22)20-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFPUHLFDDIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CCCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Cyclohex-1-en-1-ylethylamine Intermediate

The initial step in the synthesis involves the preparation of the cyclohex-1-en-1-ylethylamine intermediate. This is typically achieved by reacting cyclohexene with ethylamine under controlled conditions. The reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity of the amine intermediate.

Coupling with 4-Methoxyphenylacetic Acid

The key step involves coupling the cyclohex-1-en-1-ylethylamine intermediate with 4-methoxyphenylacetic acid. This is commonly performed using carbodiimide coupling agents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) being the reagent of choice. The reaction typically proceeds in an aprotic solvent such as dichloromethane or dimethylformamide, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.

Reaction Conditions Summary

Step Reactants Reagents/Conditions Solvent Temperature Time Outcome
1 Cyclohexene + Ethylamine Catalytic or thermal conditions Ethanol or similar 50-80°C Several hours Cyclohex-1-en-1-ylethylamine intermediate
2 Intermediate + 4-Methoxyphenylacetic acid EDCI, DIPEA DCM or DMF Room temp to 40°C 12-24 hours Target amide product

Industrial Production Methods

Industrial scale synthesis follows the same fundamental steps but incorporates process intensification techniques such as:

  • Use of automated continuous flow reactors to improve reaction control and scalability.
  • Optimization of reagent stoichiometry to reduce waste and improve atom economy.
  • Implementation of in-line purification and quality control to ensure batch consistency.
  • Use of greener solvents and recycling of reagents where possible to minimize environmental impact.

These optimizations lead to improved yields, purity, and cost-effectiveness in large-scale manufacturing.

Chemical Reaction Analysis

Types of Reactions Involved

  • Amide Bond Formation: Central to the synthesis, achieved via carbodiimide-mediated coupling.
  • Nucleophilic Substitution: Amino groups can undergo substitution reactions if further functionalization is desired.
  • Oxidation and Reduction: The compound’s functional groups allow for selective oxidation (e.g., to carboxylic acids or ketones) or reduction (e.g., to alcohols or amines) under controlled conditions.

Common Reagents and Conditions

Reaction Type Reagents Conditions Products
Amide Coupling EDCI, DIPEA Room temp, aprotic solvent Amide linkage formation
Oxidation Potassium permanganate, chromium trioxide Acidic medium Carboxylic acids, ketones
Reduction Lithium aluminum hydride Anhydrous ether, low temp Alcohols, amines
Substitution Alkyl halides, NaOH Basic conditions Substituted amines/ethers

Research Findings and Data

Yield and Purity

  • Laboratory syntheses report yields typically in the range of 60-85% for the coupling step, depending on reaction time and reagent purity.
  • Industrial processes aim for yields above 80% with purity levels exceeding 98%, achieved through optimized reaction conditions and purification protocols.

Analytical Characterization

The compound is characterized by:

Property Value
Molecular Formula C19H26N2O4
Molecular Weight 346.43 g/mol
CAS Number 1142216-03-2
Purity (HPLC) >98% (typical)

Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Method

Stage Description Key Reagents Conditions Yield (%) Notes
1 Synthesis of cyclohex-1-en-1-ylethylamine Cyclohexene, ethylamine 50-80°C, ethanol 70-80 Intermediate formation
2 Coupling with 4-methoxyphenylacetic acid EDCI, DIPEA Room temp, DCM/DMF 60-85 Amide bond formation
3 Purification Chromatography or crystallization Ambient - Achieves >98% purity

Notes on Alternative and Patent-Reported Methods

  • Some patents describe alternative preparation methods involving different protecting groups or salt forms to improve stability and handling.
  • Reduction steps in related compounds have been reported with yields around 60-70%, indicating room for optimization in reduction-based syntheses.
  • The use of sulfate salts or other derivatives has been explored to enhance solubility and bioavailability in related compounds, which may inform future modifications of this compound’s synthesis.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, in vitro studies have shown that it induces apoptosis in human breast and prostate cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid.

Case Study: Neurodegeneration
In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced oxidative stress and inflammation, thereby improving cognitive function and memory retention . The mechanism appears to involve the inhibition of neurotoxic pathways activated by amyloid-beta peptide.

Metabolic Disorders

The compound's role in metabolic disorders is also under investigation.

Case Study: Diabetes Management
Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models by modulating glucose metabolism pathways . This effect is attributed to its ability to influence the expression of genes related to glucose uptake.

Data Table: Summary of Applications

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in breast and prostate cancer cells
Neuroprotective EffectsReduces oxidative stress; improves cognitive function
Metabolic DisordersEnhances insulin sensitivity; lowers blood glucose

Mecanismo De Acción

The mechanism by which [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it may mimic or block natural ligands. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Table 1: Key Structural Variations and Properties

Compound Name Structural Variation vs. Target Compound Key Properties/Activities Reference
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid Cyclopentylamino instead of cyclohexenylethylamino Reduced steric bulk; potential for altered receptor binding kinetics
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 4-Fluorobenzyl group replaces cyclohexenylethylamino Enhanced lipophilicity; possible improved blood-brain barrier penetration
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid Diethylamino substituent Increased basicity; may influence solubility and metabolic stability
2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid Phenoxy linker and propanoic acid backbone Extended hydrophobic interactions; higher molecular weight (impact on bioavailability)
2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic acid Thioether linkage and phenyl group Sulfur atom introduces metabolic susceptibility; altered electronic profile

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid ~346 2.8 0.15 (pH 7.4)
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid 331 2.5 0.22
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 346 3.1 0.10
2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid 385 3.5 0.05

Notes:

  • The cyclohexenyl group increases LogP compared to cyclopentyl analogues, suggesting better membrane permeability but lower aqueous solubility.
  • Thioether-containing derivatives () may exhibit faster clearance due to oxidative metabolism.

Actividad Biológica

[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, also known by its CAS number 1142216-03-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₄
Molecular Weight346.43 g/mol
CAS Number1142216-03-2
MDL NumberMFCD12027584
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. Research on similar compounds suggests that modifications in the amino acid structure can enhance cytotoxic effects against specific cancer cell lines, particularly breast cancer cells like MCF-7 and MDA-MB-231 .
  • Anti-inflammatory Effects : The presence of the methoxyphenyl group is hypothesized to contribute to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Properties : Similar compounds have shown promising results against various bacterial strains, suggesting that this compound may possess antimicrobial properties worth investigating further .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

1. Antitumor Activity

A study on pyrazole derivatives revealed significant cytotoxic effects against MDA-MB-231 cells when combined with doxorubicin, indicating a potential synergistic effect that could be relevant for this compound .

2. Anti-inflammatory Research

Research into related compounds has shown that modifications in the amino acid structure can significantly alter anti-inflammatory efficacy. For instance, compounds with similar structures demonstrated reduced levels of inflammatory markers in vitro .

3. Antimicrobial Studies

Compounds with similar functional groups have been tested against various pathogens, showing notable inhibition rates. This suggests that this compound could also be effective against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid?

  • The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, similar analogs (e.g., compound 19s in ) are prepared by reacting 2-(4-hydroxyphenyl)-N-(4-methoxyphenyl)acetamide intermediates with glycine derivatives under controlled heating (50–100°C) in the presence of potassium carbonate . Purification involves recrystallization from aqueous dioxane .

Q. How is the compound characterized using spectroscopic methods?

  • 1H NMR and 13C NMR are critical for confirming structural integrity. For instance, in , NMR spectra resolved signals for methoxy groups (δ ~3.8 ppm for –OCH3), cyclohexene protons (δ ~5.5–6.0 ppm for vinyl protons), and carbonyl resonances (δ ~170–175 ppm) . Mass spectrometry (e.g., ESI-MS) and FT-IR (to identify amide C=O stretches at ~1650 cm⁻¹) are complementary techniques .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of the target compound?

  • Yield optimization requires systematic variation of parameters:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amidation efficiency .
  • Temperature control : Stepwise heating (e.g., 50°C for 10 minutes followed by 100°C for 30 minutes) minimizes side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in .
    • Yield improvements from 42% to 65% have been reported for analogous compounds by adjusting stoichiometry and purification protocols .

Q. What strategies are employed to resolve contradictions in NMR data when analyzing structural isomers?

  • 2D NMR techniques (e.g., COSY, HSQC, and NOESY) help distinguish between regioisomers or confirm stereochemistry. For example, NOESY correlations can verify spatial proximity between cyclohexene protons and methoxyphenyl groups .
  • Computational modeling (e.g., DFT calculations) predicts chemical shifts and coupling constants, aiding in spectral assignments. PubChem-based computational tools () are used to validate experimental data .

Q. How can researchers investigate the compound’s interactions with biomolecules (e.g., proteins or enzymes)?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities (KD values) .
  • Molecular docking simulations (using software like AutoDock Vina) model interactions with active sites, leveraging the compound’s acetamide and methoxyphenyl moieties as key pharmacophores .
  • Fluorescence quenching assays (e.g., using tryptophan residues as probes) assess conformational changes in proteins upon binding .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV irradiation), or oxidizing agents (H2O2) to identify degradation products .
  • Metabolic stability assays : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated metabolism .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a radiosensitizer?

  • Clonogenic assays : Irradiate cancer cells (e.g., HeLa or A549) pre-treated with the compound and quantify survival fractions .
  • Reactive Oxygen Species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to measure radiation-induced ROS amplification .
  • In vivo validation : Administer the compound to xenograft models and compare tumor regression rates with/without radiotherapy .

Q. What analytical approaches are recommended for resolving discrepancies in biological activity data across studies?

  • Dose-response normalization : Standardize assays (e.g., IC50 values) using reference compounds (e.g., cisplatin for cytotoxicity) .
  • Batch-to-batch consistency checks : Compare NMR and HPLC purity data across synthetic batches to rule out impurities .
  • Orthogonal assays : Validate results using multiple methods (e.g., MTT assay + flow cytometry for apoptosis) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.